8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide
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Overview
Description
8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide typically involves multi-step organic reactions. One common approach is the aromatic nucleophilic substitution of a precursor compound with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,3,4]Thiadiazole Derivatives: These compounds share structural similarities and exhibit antimicrobial properties.
Uniqueness
What sets 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-8-oxo-1,13-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-2(7),3,5,9(16)-tetraene-13-carbothioamide |
InChI |
InChI=1S/C23H23N3OS/c1-14-3-6-16(7-4-14)24-23(28)26-12-11-25-19-9-5-15(2)13-18(19)22(27)17-8-10-20(26)21(17)25/h3-7,9,13,20H,8,10-12H2,1-2H3,(H,24,28) |
InChI Key |
YSCHXGSAQHEOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C4=C(C=C(C=C4)C)C(=O)C5=C3C2CC5 |
Origin of Product |
United States |
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